molecular formula C19H18IP B028801 (Methyl)triphenylphosphonium Iodide-d3 CAS No. 1560-56-1

(Methyl)triphenylphosphonium Iodide-d3

Cat. No. B028801
CAS RN: 1560-56-1
M. Wt: 407.2 g/mol
InChI Key: JNMIXMFEVJHFNY-NIIDSAIPSA-M
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Description

Synthesis Analysis

The synthesis of (Methyl)triphenylphosphonium Iodide-d3 involves the reaction of [P(C6H5)3CH3]I with iodine in ethanol. This method yields deep violet crystals by recrystallization from dichloromethane. The synthesis process has been elaborated with a focus on the crystal structure of the resulting compound, indicating the formation of orthorhombic crystals and detailing the molecular structure within these crystals (El Essawi et al., 1991).

Molecular Structure Analysis

The molecular structure of (Methyl)triphenylphosphonium Iodide-d3 has been determined through crystallographic analysis. The structure is characterized by an asymmetrical and slightly bent triodide ion, with the distances and angles between iodine atoms specified. This detailed structural information provides insight into the compound's molecular geometry and its interaction patterns within the crystalline state (El Essawi et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving (Methyl)triphenylphosphonium Iodide-d3 highlight its versatility in organic synthesis. For instance, it can undergo reactions with various reagents to form complex structures, serving as a key intermediate in the synthesis of a wide range of organic compounds. Its reactivity with iodine, ethanol, and other compounds underlines its utility in synthetic chemistry (Tebbe et al., 1995).

Physical Properties Analysis

The physical properties of (Methyl)triphenylphosphonium Iodide-d3, such as crystal growth, thermal properties, and optical properties, have been studied extensively. The compound exhibits specific thermal behavior and optical transmittance, which are significant for its potential applications in materials science (Shivachev et al., 2013).

Chemical Properties Analysis

The chemical properties of (Methyl)triphenylphosphonium Iodide-d3, including its bonding characteristics and interaction with heterocumulenes, have been analyzed through spectroscopic studies. These studies reveal the compound's ability to exist as resonance hybrids, indicating its chemical flexibility and potential for various chemical transformations (Naya & Nitta, 2002).

properties

IUPAC Name

triphenyl(trideuteriomethyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMIXMFEVJHFNY-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584126
Record name (~2~H_3_)Methyl(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methyl)triphenylphosphonium Iodide-d3

CAS RN

1560-56-1
Record name (~2~H_3_)Methyl(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1560-56-1
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Synthesis routes and methods

Procedure details

Starting with 10.0 g (38.1 mmol) of triphenylphosphine and 6.8 g (48 mmol, 1.3 eq) of methyl iodide, 14.7 g (36.4 mmol, 95.4%) of methyltriphenylphosphonium iodide was obtained: mp 185.9°-186.8° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two

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